molecular formula C15H11NO B146863 2,5-Diphenyloxazole CAS No. 92-71-7

2,5-Diphenyloxazole

Cat. No. B146863
CAS RN: 92-71-7
M. Wt: 221.25 g/mol
InChI Key: CNRNYORZJGVOSY-UHFFFAOYSA-N
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Description

2,5-Diphenyloxazole is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that is known for its ability to scintillate in the presence of ionizing radiation, making it a widely used scintillant molecule .

Synthesis Analysis

The synthesis of 2,5-Diphenyloxazole and its derivatives has been explored in several studies. For instance, the synthesis of extended oxazoles has been achieved by reacting 2-(halomethyl)-4,5-diphenyloxazoles with different reagents, leading to a variety of substituted oxazoles . Additionally, 2,5-Diphenyloxazole has been used as a carbonyl 1,1-dipole synthon in a two-step sequence involving alkylation and singlet oxygen oxidation to yield lactones .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure of 2,5-Diphenyloxazole, related compounds such as diphenyltriazole have been studied, indicating the potential for these compounds to serve as monomers for conductive polymers due to their chemical structure .

Chemical Reactions Analysis

2,5-Diphenyloxazole undergoes various chemical reactions, including protonation by sulfuric acid in acetonitrile solvent, as demonstrated by UV-visible spectroscopy and supported by polarographic and cyclic voltammetric data . Furthermore, the molecule has been utilized in the synthesis of biologically active compounds, showcasing its versatility in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Diphenyloxazole have been assessed through its scintillating efficiencies. A series of 4-functionalised-2,5-diphenyloxazoles were synthesized and compared to 2,5-Diphenyloxazole to determine their relative scintillation counting efficiency . This indicates that the physical properties of 2,5-Diphenyloxazole can be modified by functionalization at specific positions on the molecule.

Scientific Research Applications

Trypanocidal Activity

2,5-Diphenyloxazole derivatives isolated from Oxytropis lanata roots show trypanocidal activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. Compounds with di- and trihydroxy groups were particularly effective, with 2-(2',3'-dihydroxyphenyl)-5-(2″-hydroxyphenyl)oxazole exhibiting potent inhibitory activity (Banzragchgarav et al., 2016).

Voltammetry and Spectroscopy

2,5-Diphenyloxazole undergoes protonation by sulfuric acid in acetonitrile solvent, demonstrated by UV-visible spectroscopy. Polarographic and cyclic voltammetric data suggest diffusion-controlled reduction of the protonated heteroaromatic at potentials slightly less negative than the nonprotonated form (Woodard & Rogers, 1976).

Carbonyl 1,1-Dipole Synthons in Synthesis

2,5-Diphenyloxazole has been used as a carbonyl 1,1-dipole synthon in a two-step sequence for synthesizing various lactones, demonstrating its utility in organic synthesis (Wasserman et al., 1992).

Genotoxic and Radioprotective Properties

2,5-Diphenyloxazole and its derivatives exhibit genotoxic effects and nonlinear dose-response relationships on mice spleen DNA. Some compounds also demonstrated radioprotective properties in certain concentrations (Zhizhina et al., 2005).

Scintillating Efficiencies

A series of 4-functionalised-2,5-diphenyloxazoles were synthesized and assessed for scintillation in the presence of ionizing radiation, showing the use of 2,5-diphenyloxazole derivatives in radiation detection technologies (Clapham et al., 1997).

Safety And Hazards

2,5-Diphenyloxazole is combustible. Its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Future Directions

Oxazole and its derivatives, including 2,5-Diphenyloxazole, play a very essential role in the area of medicinal chemistry . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2,5-diphenyl-1,3-oxazole
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InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
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InChI Key

CNRNYORZJGVOSY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3
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Molecular Formula

C15H11NO
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DSSTOX Substance ID

DTXSID7059060
Record name 2,5-Diphenyloxazole
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Molecular Weight

221.25 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,5-Diphenyloxazole
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Vapor Pressure

0.00000465 [mmHg]
Record name 2,5-Diphenyloxazole
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Product Name

2,5-Diphenyloxazole

CAS RN

92-71-7
Record name 2,5-Diphenyloxazole
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Synthesis routes and methods

Procedure details

FIG. 11 shows the molecular structures of the resultant molecule 2-phenyloxazole when the starting heterocycle is 1,3-oxazole, and its 1H NMR spectrum. 2,5-Diphenyloxazole is also produced in the synthesis. The synthesis of 2-phenyloxazole and 2,5-diphenyloxazole is conducted using copper(I) iodide (19.1 mg, 0.1 mmol), oxazole (69 mg, 1.0 mmol), iodobenzene (612 mg, 3.0 mmol), t-BuOLi (160 mg, 2.0 mmol), and DMF (1.0 mL). After column chromatography (hexanes, then 10% ethyl acetate in hexanes) and preparative HPLC (5% ethyl acetate in hexanes) 15 mg (7%) of a light tan solid (2,5-diphenyloxazole, Rf=0.30 (1/9 ethyl acetate/hexanes)) and 85 mg (59%) of a colorless oil (2-phenyloxazole, Rf=0.27 (1/9 ethyl acetate/hexanes)) are obtained. 1H NMR spectrum for 2-Phenyloxazole (300 MHz, CDCl3): δ7.23 (s, 1H), 7.42-7.49 (m, 3H), 7.71 (s, 1H), 8.01-8.10 (m, 2H). 1H NMR spectrum for 2,5-Diphenyloxazole (300 MHz, CDCl3): δ 7.31-7.38 (m, 1H), 7.40-7.52 (m, 6H), 7.70-7.75 (m, 2H), 8.08-8.15 (m, 2H). Table III, entry 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31,200
Citations
C Hariharan, V Vijaysree, AK Mishra - Journal of luminescence, 1997 - Elsevier
The quenching of 2, 5-diphenyloxazole (PPO) fluorescence by a series of transition metal ions (Mn 2+ , Fe 2+ , Co 2+ , Ni 2+ , Cu 2+ , Zn 2+ , Cd 2+ , Hg 2+ , Pb 2+ has been studied. …
Number of citations: 56 www.sciencedirect.com
RA Agbaria, D Gill - The Journal of Physical Chemistry, 1988 - ACS Publications
Materials and Methods Cyclodextrins and PPO were purchased from Aldrich and were used without further purification. Fluorescence grade ethanol and cyclohexane, as well as triply …
Number of citations: 70 pubs.acs.org
D Yan, H Yang, Q Meng, H Lin… - Advanced Functional …, 2014 - Wiley Online Library
The development of π‐conjugated molecular systems with high‐efficiency generation of UV and blue light plays an important role in the fields of light‐emitting diodes, fluorescent …
Number of citations: 181 onlinelibrary.wiley.com
T Takahashi, K Kikuchi, H Kokubun - Journal of Photochemistry, 1980 - Elsevier
The interactions between the ground and excited states of 2,5-diphenyloxazole and CCl 4 were investigated in cyclohexane at 23C. Distinct complex formation was not observed either …
Number of citations: 40 www.sciencedirect.com
K Yamamoto, T Oguchi, E Yonemochi… - Pharmaceutical …, 1994 - Springer
Molecular states of 2,5-diphenyloxazole (PPO) were investigated in ground mixtures with -γ-cyclodextrin (γ-CD). Crystalline PPO gradually became amorphous upon grinding in the …
Number of citations: 17 link.springer.com
MK Skinner, MD Griswold - Biochemical Journal, 1983 - portlandpress.com
A fluorographic procedure was optimized which utilized acetic acid as the solvent for 2,5-diphenyloxazole (PPO). This procedure was then compared with existing fluorographic …
Number of citations: 278 portlandpress.com
IB Berlman - The Journal of Chemical Physics, 1961 - aip.scitation.org
3000 transient excited dimers are formed according to the concept postulated by Forster and Kasper. l The evidence for this assumption is as follows:(1) The shape of the emission …
Number of citations: 83 aip.scitation.org
I Hamerton, JN Hay, JR Jones, SY Lu - Chemistry of materials, 2000 - ACS Publications
4-Hydroxymethyl-2,5-diphenyloxazole (4-HOCH 2 -PPO, 3) was reacted with 3-isocyanatopropyltriethoxysilane (3-ICPS, 4) to form a functionalized silicon alkoxide precursor (3-ICPS-…
Number of citations: 21 pubs.acs.org
DJS Birch, AD Dutch, RE Imhof, B Nadolski… - Journal of …, 1987 - Elsevier
Excimer formation in 2,5-diphenyloxazole (PPO) in ethanol is shown not to obey the expected biexponential kinetics because of the presence of time-dependent quenching. Between 25 …
Number of citations: 18 www.sciencedirect.com
S Hamai - Bulletin of the Chemical Society of Japan, 2008 - journal.csj.jp
In aqueous solution, the interactions of 2,4- and 2,5-diphenyloxazole (2,4- and 2,5-DPO) with β- and γ-cyclodextrin (β- and γ-CD) have been examined by means of absorption and …
Number of citations: 3 www.journal.csj.jp

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